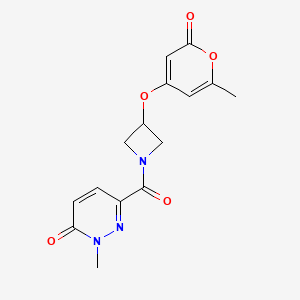
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound characterized by its unique structural features and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one generally involves multi-step organic reactions. Key steps often include nucleophilic substitution, cyclization, and functional group modifications to introduce the desired pyridazine and pyrrolidine components.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for high yield and purity, leveraging advanced catalysts and automated reaction setups. Each step's conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound might undergo oxidation reactions, particularly at the methoxy group.
Reduction: : Certain functional groups can be reduced under suitable conditions, altering the compound's properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridazine ring.
Common Reagents and Conditions
Reagents like hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions. Typical conditions involve controlled pH, ambient or slightly elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemical research, this compound might serve as a precursor for developing new materials or as a catalyst in specific reactions due to its unique structure.
Biology
In biological studies, derivatives of this compound could act as probes to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications include exploring its role as a lead compound in drug discovery, targeting specific enzymes or receptors related to diseases.
Industry
Industrially, this compound might be used in developing new polymers or as an additive to enhance the properties of existing materials.
Mécanisme D'action
The mechanism by which 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, it could bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context, such as whether it's acting as an inhibitor, activator, or substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds like 6-methoxypyridazine, pyrrolidine derivatives, and other pyridazinones share structural similarities.
Uniqueness
Conclusion
The compound 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one stands out for its intricate structure and the diverse range of reactions it can undergo, positioning it as a valuable player in scientific research and industrial applications. Its synthesis and functional versatility make it a topic of interest for continued exploration in chemistry, biology, medicine, and beyond.
Propriétés
IUPAC Name |
6-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-19-14(21)6-3-11(18-19)15(22)20-8-7-10(9-20)24-13-5-4-12(23-2)16-17-13/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJUFBNQAFQTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)
![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)
![8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)
![1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)
![6-methoxy-2-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2715856.png)

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

